molecular formula C26H20BrN3O3S B2420474 2-Amino-4-(3-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893296-14-5

2-Amino-4-(3-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2420474
CAS No.: 893296-14-5
M. Wt: 534.43
InChI Key: CICZQSKMAPAMPT-UHFFFAOYSA-N
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Description

2-Amino-4-(3-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H20BrN3O3S and its molecular weight is 534.43. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-4-(3-bromophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3O3S/c1-16-9-11-17(12-10-16)15-30-22-8-3-2-7-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-5-4-6-19(27)13-18/h2-13,23H,15,29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICZQSKMAPAMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(3-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC22H22BrN3O2S
Molecular Weight461.39 g/mol
CAS Number123456-78-9 (example)
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of benzothiazine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .

Antimicrobial Activity

Benzothiazine derivatives have demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that these compounds can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis and interfering with metabolic processes . Specifically, some derivatives have shown potent activity against resistant strains of bacteria such as MRSA.

Neuroprotective Effects

The neuroprotective potential of benzothiazine derivatives has also been explored. Compounds similar to This compound have been reported to reduce oxidative stress in neuronal cells and protect against glutamate-induced toxicity. This suggests a promising application in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothiazines act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : These compounds may interact with various receptors in the body, influencing cellular signaling pathways that control growth and survival.
  • Oxidative Stress Reduction : The ability to scavenge reactive oxygen species (ROS) contributes to their neuroprotective effects.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazine core significantly affect the biological activity:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (e.g., bromine) enhances anticancer activity.
  • Alkyl Groups : Methyl or ethyl groups on the nitrogen atoms can improve solubility and bioavailability .

Case Studies

  • Anti-Amoebic Activity : A study demonstrated that related benzothiazine compounds exhibited potent anti-amoebic effects against Acanthamoeba castellanii, highlighting their potential in treating amoebic infections .
  • Neuroprotective Studies : Research involving neuroblastoma cells showed that certain derivatives could significantly reduce ROS levels and protect against glutamate-induced cytotoxicity .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazine derivatives. The mechanisms often involve:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It inhibits the proliferation of cancer cells by interfering with their division processes.

Case Study : A derivative structurally similar to our compound demonstrated potent activity against breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Antimicrobial Properties

The antimicrobial activity of this compound has been documented against various bacterial and fungal strains. The presence of bromine in the structure enhances bioactivity.

Case Study : A related compound showed significant efficacy against Acanthamoeba castellanii, indicating potential for treating amoebic infections.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Research Finding : A study reported that analogous compounds reduced inflammation markers in animal models, suggesting their potential as anti-inflammatory agents.

Applications in Material Science

Beyond biological applications, this compound may also have potential uses in material science due to its unique chemical structure. Its stability and reactivity could be harnessed for developing novel materials with specific properties.

Q & A

Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : One-pot multicomponent reactions (MCRs) under reflux conditions are widely used for structurally similar fused heterocycles. For example, analogous pyrano[2,3-c]pyrazole derivatives were synthesized in >90% yield using ethanol as a solvent and catalytic acetic acid at 80°C for 2–4 hours . Optimization involves adjusting solvent polarity (e.g., switching to DMF for sterically hindered substrates), temperature gradients, and stoichiometric ratios of aryl aldehydes and nitriles. Monitoring via TLC and isolating intermediates (e.g., enaminonitrile precursors) can improve purity .

Q. How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for bromophenyl and methylbenzyl groups), NH₂ protons (δ ~12 ppm, broad singlet), and diastereotopic protons in the dihydropyrano ring (δ 4.0–5.5 ppm). ¹³C NMR should confirm nitrile (δ ~115 ppm) and sulfone (δ ~55 ppm for S=O) groups .
  • HRMS : Calculate exact mass for C₂₆H₂₁BrN₃O₃S (M+H⁺) and compare with experimental data. For analogs, deviations <2 ppm are acceptable .

Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction?

  • Methodological Answer : Slow evaporation of a saturated solution in a 1:1 dichloromethane/hexane mixture at 4°C is effective for similar compounds. For sulfone-containing heterocycles, adding a drop of DMSO can enhance solubility. Use SHELXL for refinement, ensuring thermal ellipsoid parameters (ADPs) and R-factor convergence (<5%) validate the structure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electron density distribution, identifying nucleophilic (e.g., amino group) and electrophilic (e.g., nitrile) sites. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., kinase enzymes). COMSOL Multiphysics simulations integrate AI to optimize reaction pathways and predict byproduct formation .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Cross-validate NMR-derived torsion angles with X-ray data using Mercury software. For example, dihedral angles in the pyrano ring should align within ±5°. If discrepancies arise (e.g., unexpected NH₂ tautomerism), conduct variable-temperature NMR (VT-NMR) to probe dynamic effects .

Q. How can green chemistry principles improve the synthesis scalability of this compound?

  • Methodological Answer : Replace ethanol with cyclopentyl methyl ether (CPME), a bio-based solvent, to reduce toxicity. Microwave-assisted synthesis (100°C, 30 minutes) enhances yield and reduces energy use. Flow chemistry systems with immobilized catalysts (e.g., silica-supported K-10 clay) enable continuous production .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Acidic : Dissolve in 0.1M HCl (25°C, 24h), monitor via HPLC for sulfone hydrolysis (retention time shifts).
  • Basic : Treat with 0.1M NaOH, track nitrile conversion to amide via IR (loss of ~2220 cm⁻¹ peak). LC-MS identifies degradation products (e.g., bromophenyl fragments) .

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing 3-bromophenyl with 3,4-dimethoxyphenyl). Test in vitro against target enzymes (e.g., COX-2) using fluorescence polarization assays. Correlate IC₅₀ values with Hammett σ constants to quantify electronic effects .

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